molecular formula C25H19FN2 B11509654 1-(4-fluorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(4-fluorobenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11509654
M. Wt: 366.4 g/mol
InChI Key: XDVXBKRWYUTBNJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group and a naphthalenyl group attached to a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst.

    Attachment of the Naphthalenyl Group: The naphthalenyl group can be attached through a similar Friedel-Crafts alkylation reaction using naphthalen-1-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
  • 1-[(4-bromophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
  • 1-[(4-methylphenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes the compound particularly interesting for various applications, including medicinal chemistry and material science.

Properties

Molecular Formula

C25H19FN2

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H19FN2/c26-21-14-12-18(13-15-21)17-28-24-11-4-3-10-23(24)27-25(28)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15H,16-17H2

InChI Key

XDVXBKRWYUTBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Origin of Product

United States

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